4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with pyridine, piperazine, and thiophene groups, enhancing its versatility and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The thiophene group is then added via a palladium-catalyzed cross-coupling reaction. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases such as cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole
Uniqueness
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-15-21-17(13-16(14-18(21)28)19-5-4-12-29-19)25-22(24-15)27-10-8-26(9-11-27)20-6-2-3-7-23-20/h2-7,12,16H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMQRVPBHCSHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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